6-(3-Nitrophenyl)pyridin-2-ol
Overview
Description
“6-(3-Nitrophenyl)pyridin-2-ol” is a chemical compound with the molecular formula C11H8N2O3 . Pyridinols, such as this compound, are important intermediates with many applications in the chemical industry. They are in great demand as synthons for pharmaceutical products and are used either as biologically active substances or as building blocks for polymers with unique physical properties .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C11H8N2O3 . More detailed structural information may be available from resources like the NIST Chemistry WebBook or ChemSpider .Chemical Reactions Analysis
Pyridin-2-ols can undergo various chemical reactions. For instance, Burkholderia sp. MAK1, a bacterium capable of using pyridin-2-ol as the sole carbon and energy source, can convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in databases like PubChem and ChemSpider . These databases typically provide information such as molecular weight, monoisotopic mass, and other relevant properties.Scientific Research Applications
Molecular Structure and Crystallography
The molecular structure and crystallography of related nitrophenyl pyridine compounds have been extensively studied. For instance, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine showcases a monoclinic crystal structure and molecular properties determined by X-ray diffraction and quantum chemical DFT analysis. The molecule is noted for its nearly planar pyridine subunits and a bent hydrazo-bridge linking the phenyl and pyridine rings, facilitating hydrogen bonding and dimer formation in the crystal structure (Kucharska et al., 2013).
Nucleophilic Aromatic Substitution
The nucleophilic aromatic substitution of related compounds provides a pathway to obtain 1-(nitrophenyl) functionalized derivatives. These compounds have applications in coordinating transition metal sites and forming building blocks for supramolecular chemistry. The solid-state structure of a 1,1’-functionalized ferrocene, obtained following this route, emphasizes the versatility and applicability of these compounds in various chemical domains (Rößlera et al., 2004).
Nonlinear Optics
In the field of nonlinear optics, certain nitrophenyl pyridine derivatives have been studied for their potential. Specifically, molecular complexes formed between derivatives and pyridine-1-oxide have shown second harmonic generation (SHG) activity. This is critical in the development of materials for nonlinear optical applications. The crystal structures and molecular interactions of these complexes have been meticulously analyzed to optimize their NLO efficiency (Muthuraman et al., 2001).
Corrosion Inhibition
Pyridine derivatives, including those with a nitrophenyl group, have been evaluated for their corrosion protection efficiency. Studies involving electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss techniques have demonstrated the potential of these compounds as corrosion inhibitors for materials like mild steel in acidic environments (Sudheer & Quraishi, 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that pyridin-2-ol derivatives, which include this compound, have been associated with a wide range of biological activities . These compounds often bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that pyridin-2-ol can react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that pyridin-2-ol derivatives can influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that some pyrimidin-2-ol derivatives, which include this compound, have exhibited moderate cytotoxic and antitubercular activities .
Action Environment
It’s known that the unrestricted conformation of the pyrrolidine ring, which can be controlled and locked by the appropriate choice of substituents, can influence the biological activities of pyrrolidine derivatives .
Properties
IUPAC Name |
6-(3-nitrophenyl)-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11-6-2-5-10(12-11)8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDFUSNTLWVWBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682795 | |
Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111110-56-5 | |
Record name | 6-(3-Nitrophenyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10682795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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